molecular formula C28H25N5O5 B2544964 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide CAS No. 1111017-79-8

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide

Cat. No.: B2544964
CAS No.: 1111017-79-8
M. Wt: 511.538
InChI Key: TVJJUMLACOFUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide is a structurally complex molecule featuring a 1,2,4-oxadiazole ring linked to a 3,4-dimethoxyphenyl group, an imidazole core connected via a methylene bridge to a phenyl ring, and a terminal 3-methoxybenzamide moiety. The presence of methoxy groups may enhance solubility and influence binding interactions in biological systems .

Properties

IUPAC Name

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O5/c1-35-22-6-4-5-20(13-22)27(34)30-21-10-7-18(8-11-21)15-33-16-23(29-17-33)28-31-26(32-38-28)19-9-12-24(36-2)25(14-19)37-3/h4-14,16-17H,15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJUMLACOFUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of an oxadiazole ring, an imidazole moiety, and methoxybenzamide groups. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Attachment of Dimethoxyphenyl Group : This step employs substitution reactions with halogenated precursors.
  • Benzamide Formation : The final step involves amidation using appropriate amines and carboxylic acid derivatives.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole demonstrate enhanced activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . The antimicrobial activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:

  • Cytotoxicity Studies : In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one study indicated that oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against these cell lines .

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that certain oxadiazole derivatives can trigger apoptotic pathways in a dose-dependent manner . Additionally, some compounds have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy using disc diffusion methods. The results indicated that compounds with the dimethoxyphenyl group showed superior activity against Gram-positive bacteria compared to Gram-negative strains .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer properties, several oxadiazole derivatives were tested against MCF-7 and U-937 cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis effectively . Table 1 summarizes the IC50 values observed in this research.

CompoundCell LineIC50 (µM)Mechanism
AMCF-70.65Apoptosis induction
BHCT1161.20TS inhibition
CU-9370.95Apoptosis induction

4.

This compound exhibits promising biological activities that warrant further investigation. Its dual action as an antimicrobial and anticancer agent positions it as a potential candidate for drug development. Ongoing research into its mechanisms and efficacy across different biological systems will be crucial for understanding its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Comparative analytical data highlight trends in purity and structural validation:

Compound Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Reference
Target compound Not reported Expected C=O (~1650), N–O (~950) Aromatic protons (~6.5–8.5), methoxy (~3.8)
9c () 218–220 C=O (1680), C–Br (600) Aromatic H: 7.2–8.1
3b () 175–177 N–H (3320), C=O (1665) Urea NH: 8.3, imidazole H: 7.6

The target compound’s methoxy groups may reduce crystallinity compared to halogenated analogs (e.g., 9c), impacting solubility .

Bioactivity and Molecular Interactions

  • Antimicrobial activity : Imidazole-thiazole hybrids () show growth inhibition against microbes via membrane disruption or enzyme inhibition . The oxadiazole ring in the target compound may enhance binding to microbial targets .
  • Enzyme inhibition : Benzamide derivatives () often act as protease or kinase inhibitors. The 3-methoxybenzamide group could facilitate hydrogen bonding with catalytic residues .

Functional Group Contributions

  • Methoxy substituents : Enhance solubility and electron-donating effects, contrasting with lipophilic groups (e.g., bromophenyl in 9c) .
  • Oxadiazole vs.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Imidazole alkylationDMF, K₂CO₃, 60°C75–85
Oxadiazole cyclizationNH₂OH·HCl, NaOH, reflux60–70
Final couplingEDC/HOBt, DCM, RT50–65

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; imidazole protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for oxadiazole (C=N at ~1600 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and molecular ion peaks .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated in analogous imidazole derivatives .

Advanced: How can molecular docking studies predict target interactions and guide SAR?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzamide-containing inhibitors in ) .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (e.g., PDB ID 1XKK) using AutoDock Tools.
    • Define binding pockets via grid boxes centered on catalytic sites.
    • Run Lamarckian genetic algorithm (100 runs) to assess binding poses .
  • SAR Insights : Methoxy groups enhance hydrophobic interactions, while the oxadiazole ring may hydrogen bond with catalytic residues .

Advanced: How can researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce noise .
  • Solubility Testing : Use DMSO stocks ≤0.1% to avoid solvent interference; validate via dynamic light scattering .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) .
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Basic: What are the best practices for confirming structural integrity post-synthesis?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR, IR, and HRMS data to rule out regioisomers .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (e.g., ±0.3% tolerance) .
  • Single-Crystal XRD : For unambiguous confirmation, grow crystals via slow evaporation in ethanol/water mixtures .

Advanced: What in vitro models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Cancer Models : Use NCI-60 cell lines to screen antiproliferative activity; compare IC₅₀ values against doxorubicin .
  • Neurological Targets : Primary neuron cultures for assessing neuroprotective effects (e.g., Aβ aggregation inhibition) .
  • Enzyme Inhibition : Customize fluorogenic assays (e.g., HDAC or PARP inhibition) with recombinant proteins .

Advanced: How can computational models predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
    • Lipophilicity (LogP ~3.5 for optimal membrane permeability) .
    • BBB Penetration : Polar surface area <90 Ų suggests CNS activity .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability in bilayer membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.